Cas no 73251-26-0 (2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a versatile intermediate in organic synthesis, particularly valued for its structural motif combining a tetrahydroquinoline scaffold with a hydroxyketone functionality. This compound is useful in the development of pharmacologically active molecules due to its potential as a building block for heterocyclic compounds. Its reactive hydroxy and ketone groups enable further functionalization, making it suitable for applications in medicinal chemistry and material science. The tetrahydroquinoline core contributes to its stability and compatibility with various synthetic transformations. This product is typically handled under standard laboratory conditions, requiring protection from moisture and light to maintain purity.
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure
73251-26-0 structure
Product name:2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No:73251-26-0
MF:C11H13NO2
MW:191.226423025131
CID:4162007
PubChem ID:12874678

2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 1,2,3,4-tetrahydro-1-(hydroxyacetyl)-
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
    • 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • CS-0252818
    • 73251-26-0
    • 1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-2-HYDROXYETHANONE
    • EN300-61678
    • AKOS000126162
    • Z228585450
    • YCA25126
    • Inchi: InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2
    • InChI Key: ROLQWEMPXBHKHA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 191.094628657Da
  • Monoisotopic Mass: 191.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 1

2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM411619-1g
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
73251-26-0 95%+
1g
$*** 2023-05-29
AN HUI ZE SHENG Technology Co., Ltd.
CB000246337-5g
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
73251-26-0 95+%
5g
¥12527.00 2023-09-15
Enamine
EN300-61678-10.0g
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
73251-26-0 95.0%
10.0g
$2024.0 2025-03-21
TRC
H955735-250mg
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
73251-26-0
250mg
$ 365.00 2022-06-04
TRC
H955735-25mg
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
73251-26-0
25mg
$ 70.00 2022-06-04
Enamine
EN300-61678-0.05g
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
73251-26-0 95.0%
0.05g
$88.0 2025-03-21
1PlusChem
1P00FHV6-2.5g
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
73251-26-0 95%
2.5g
$1197.00 2025-02-27
Aaron
AR00FI3I-1g
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
73251-26-0 95%
1g
$672.00 2025-01-24
1PlusChem
1P00FHV6-1g
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
73251-26-0 95%
1g
$637.00 2025-02-27
1PlusChem
1P00FHV6-10g
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
73251-26-0 95%
10g
$2564.00 2024-04-21

Additional information on 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Research Brief on 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 73251-26-0): Recent Advances and Applications

The compound 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 73251-26-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.

Recent studies have demonstrated that this tetrahydroquinoline derivative exhibits promising pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported its potent inhibitory activity against several kinase targets, particularly showing nanomolar affinity for CDK2 and CDK4, suggesting potential applications in cancer therapy. The compound's α-hydroxy ketone moiety appears crucial for its binding interactions with these targets.

Significant progress has been made in the synthetic methodology for 73251-26-0. A novel asymmetric synthesis route was developed in 2024, achieving >95% enantiomeric excess through a chiral auxiliary approach. This advancement is particularly important as the stereochemistry at the hydroxy-bearing carbon significantly influences the compound's biological activity. The improved synthetic protocol has enabled more efficient production for preclinical studies.

Pharmacokinetic studies published in early 2024 revealed favorable absorption and distribution properties of this compound, with oral bioavailability reaching 65% in rodent models. The metabolic stability was notably enhanced compared to earlier tetrahydroquinoline derivatives, attributed to strategic modifications at the 2-position of the ethanone moiety. These findings position 73251-26-0 as a promising lead compound for further optimization.

Emerging research has also explored the compound's potential beyond oncology. A recent study in ACS Chemical Neuroscience demonstrated neuroprotective effects in cellular models of Parkinson's disease, possibly mediated through modulation of α-synuclein aggregation. This unexpected activity profile suggests the molecule may have multiple therapeutic applications warranting further investigation.

Several pharmaceutical companies have included derivatives of 73251-26-0 in their development pipelines, with one candidate currently in Phase I clinical trials for solid tumors. The compound's scaffold has proven versatile for structural modifications, allowing for fine-tuning of selectivity and potency against various biological targets. Patent activity surrounding this chemical class has increased significantly in the past two years.

Future research directions include exploring the compound's potential in combination therapies and investigating its activity against emerging drug targets. The development of more water-soluble derivatives remains an active area of research to improve formulation options. As understanding of its mechanism of action deepens, 73251-26-0 continues to offer valuable insights for medicinal chemistry and drug discovery programs.

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